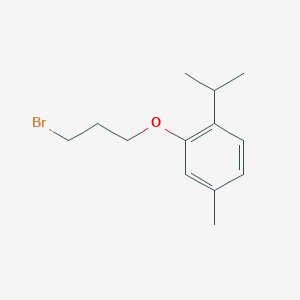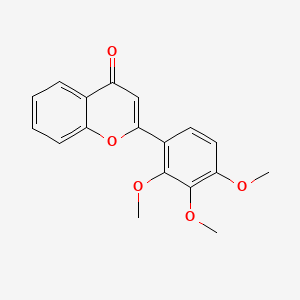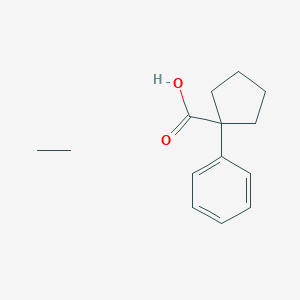
Ethane;1-phenylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane;1-phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;1-phenylcyclopentane-1-carboxylic acid typically involves the reaction of 1-phenyl-1-cyanocyclopentane with sodium hydroxide solution. The reaction is carried out by heating the mixture to a temperature range of 160-180°C for about 5 hours. After the reaction, the mixture is diluted with water, decolorized with activated carbon, and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3, followed by filtration and washing with hot water until neutral. The final product is obtained by drying the filtered solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethane;1-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethane;1-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethane;1-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The carboxylic acid group plays a crucial role in binding to target molecules, while the phenyl and cyclopentane groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Ethane;1-phenylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenylcyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-Phenylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
These compounds share similar chemical properties but differ in their ring size, which affects their reactivity and applications.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
ethane;1-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2.C2H6/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10;1-2/h1-3,6-7H,4-5,8-9H2,(H,13,14);1-2H3 |
Clave InChI |
KRYRCIBVZHXWJX-UHFFFAOYSA-N |
SMILES canónico |
CC.C1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



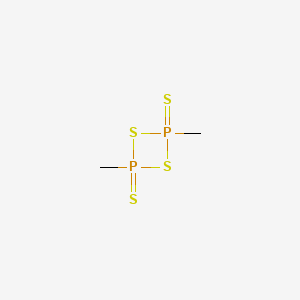


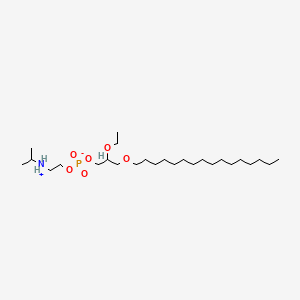
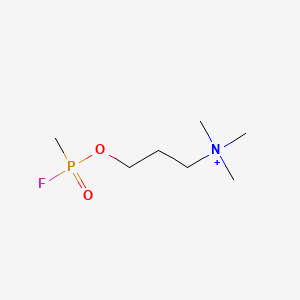
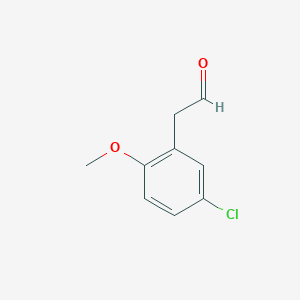
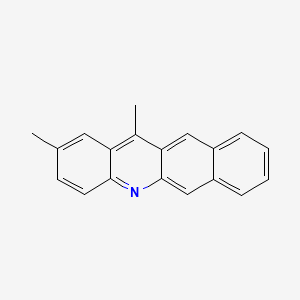
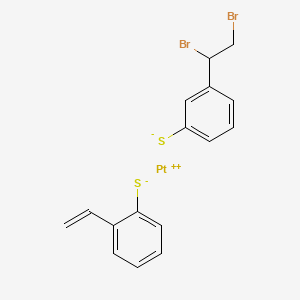

![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
